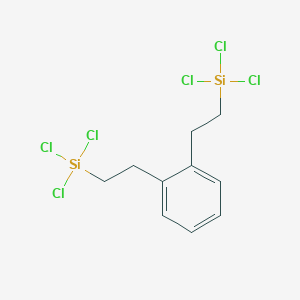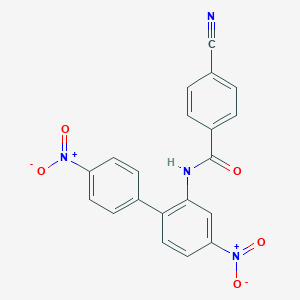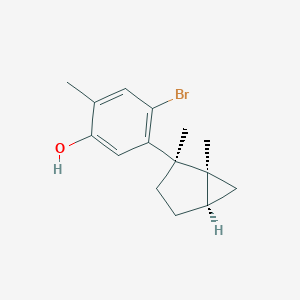
Cyclolaurenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclolaurenol is a natural product that belongs to the diterpene class of compounds. This compound is found in the leaves of the plant, Laurophyllus capensis, which is native to South Africa. Cyclolaurenol has been studied for its potential use in various scientific research applications due to its unique biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Anti-inflammatory and Analgesic Activities
Cyclolaurenol has been identified as a constituent in various plants with significant medicinal properties. A notable study focusing on the plant Bergia ammannioides, which is used traditionally for wound healing, identified cyclolaurenol as one of its constituents. The research demonstrated that cyclolaurenol contributed to the plant's antibacterial, antioxidant, and topical anti-inflammatory activities, which are essential for effective wound healing (Ezzat et al., 2016).
Membrane Effects
Cyclolaurenol has been studied for its effects on membranes. A study conducted in 1980 explored how cyclolaurenol impacts the microviscosity of lecithin vesicles and serves as a growth factor for Mycoplasma capricolum. The study found that cyclolaurenol’s effects on the membranes were more pronounced than those of lanosterol, suggesting its potential importance in membrane biochemistry and physiology (Dahl, Dahl, & Bloch, 1980).
Other Relevant Studies
While the specific applications of cyclolaurenol are not extensively documented, the compound is found in various plants that have been studied for their medicinal properties. For instance, studies on plants like Cynoglossum lanceolatum and Sphagneticola trilobata have investigated their anti-inflammatory, diuretic, and analgesic activities, which may be partly attributed to compounds like cyclolaurenol present in these plants (Yu et al., 2012); (Mizokami et al., 2012).
Propiedades
Número CAS |
103439-83-4 |
|---|---|
Nombre del producto |
Cyclolaurenol |
Fórmula molecular |
C15H19BrO |
Peso molecular |
295.21 g/mol |
Nombre IUPAC |
4-bromo-5-[(1S,2R,5R)-1,2-dimethyl-2-bicyclo[3.1.0]hexanyl]-2-methylphenol |
InChI |
InChI=1S/C15H19BrO/c1-9-6-12(16)11(7-13(9)17)14(2)5-4-10-8-15(10,14)3/h6-7,10,17H,4-5,8H2,1-3H3/t10-,14+,15+/m1/s1 |
Clave InChI |
JRJXKJHWKWCZNE-ONERCXAPSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1O)[C@@]2(CC[C@H]3[C@@]2(C3)C)C)Br |
SMILES |
CC1=CC(=C(C=C1O)C2(CCC3C2(C3)C)C)Br |
SMILES canónico |
CC1=CC(=C(C=C1O)C2(CCC3C2(C3)C)C)Br |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



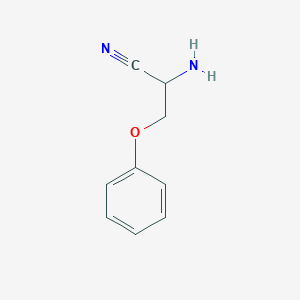
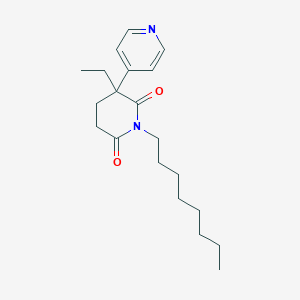
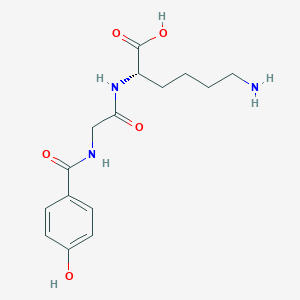
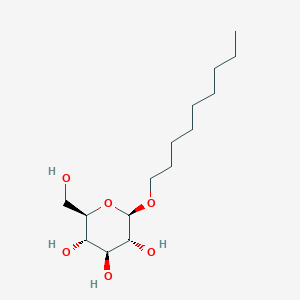
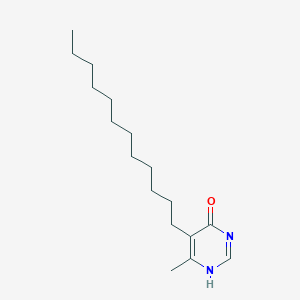
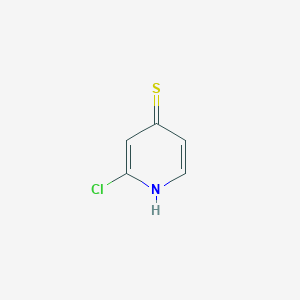
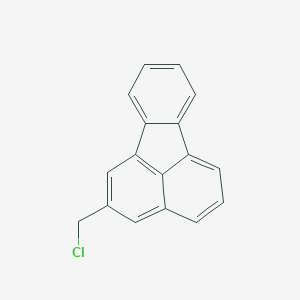

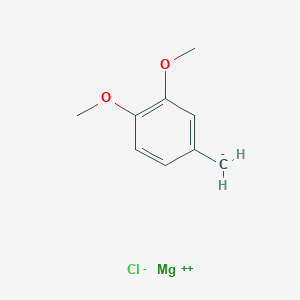
![N-[(2-chlorophenyl)methyl]prop-2-en-1-amine](/img/structure/B8976.png)
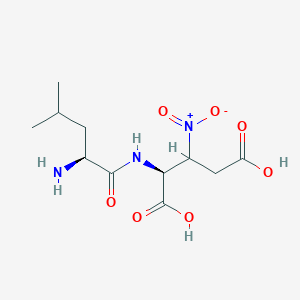
![6,7-Difluoro-3-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B8982.png)
